molecular formula C30H46O4 B596649 (4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid CAS No. 144629-84-5

(4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

Cat. No. B596649
M. Wt: 470.694
InChI Key: RUJQEBHXYLCSKV-RKBHPYEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.694. The purity is usually 95%.
BenchChem offers high-quality (4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

  • Studies have detailed the antioxidant activities of hydroxycinnamic acids (HCAs), examining structure-activity relationships to understand how molecular modifications affect their potency. This includes the impact of unsaturated bonds and hydroxyl groups' positioning on antioxidant efficacy, highlighting the importance of the ortho-dihydroxy phenyl group for activity. These insights contribute to optimizing the structure of antioxidants for therapeutic and industrial applications (Razzaghi-Asl et al., 2013).

Biocatalyst Inhibition by Carboxylic Acids

  • Research into the inhibition effects of carboxylic acids on microbial biocatalysts reveals how these acids impact microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory mechanisms aids in developing engineered microbial strains with enhanced industrial performance, particularly for fermentative production of carboxylic acids (Jarboe et al., 2013).

Applications of Hydroxy Acids

  • Hydroxy acids (HAs) are used in various cosmetic and therapeutic formulations due to their beneficial effects on the skin. The review of their applications underscores the diversity of HAs, including α-hydroxy acids, β-hydroxy acids, and others, in treating conditions like photoaging, acne, and pigmentation disorders, stressing the significance of understanding their biological mechanisms and safety (Kornhauser et al., 2010).

Biotechnological Production from Lactic Acid

  • Lactic acid serves as a precursor for producing a variety of chemicals through biotechnological routes, highlighting its role in the synthesis of biodegradable polymers and as a feedstock for green chemistry. This review emphasizes the potential of lactic acid derivatives in creating sustainable chemicals and materials, underscoring the shift towards bio-based production processes (Gao et al., 2011).

Liquid-Liquid Extraction of Carboxylic Acids

  • The review on solvent developments for the extraction of carboxylic acids from aqueous streams discusses advances in using ionic liquids and other solvents. This knowledge is crucial for recovering carboxylic acids from dilute solutions, pivotal for the production of bio-based plastics and chemicals, highlighting the importance of solvent selection and regeneration strategies (Sprakel & Schuur, 2019).

properties

IUPAC Name

(4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23?,26?,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJQEBHXYLCSKV-RKBHPYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5O)(C)C(=O)O)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71307356

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